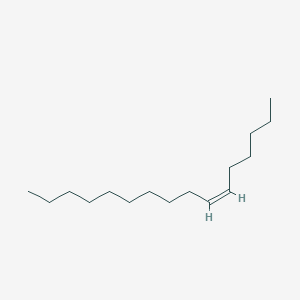

cis-6-Hexadecene

Description

Significance of Long-Chain Alkenes in Organic and Bio-Organic Chemistry

Long-chain alkenes, hydrocarbons with one or more carbon-carbon double bonds, are fundamental building blocks in both industrial and biological chemistry. wikipedia.org Their significance stems from the reactivity of the C=C double bond, which serves as a functional group capable of undergoing a wide variety of addition reactions. wikipedia.orgwou.edu This reactivity makes them valuable precursors for the synthesis of a vast array of other organic compounds.

In industrial organic chemistry, long-chain alkenes are crucial starting materials for producing polymers, plastics, detergents, and lubricants. quora.combyjus.com For instance, alpha-olefins (alkenes with a terminal double bond) like 1-hexadecene (B165127) are used as surfactants, in drilling fluids, and for paper sizing. wikipedia.org The process of catalytic cracking breaks down long-chain alkanes from crude oil into more useful, smaller alkanes and alkenes, which are then used as feedstock for the petrochemical industry. byjus.comsavemyexams.com

In a bio-organic context, the alkene functional group is a key structural feature in many naturally occurring molecules. docbrown.info Unsaturated fatty acids, which are essential components of lipids and cell membranes, contain one or more C=C double bonds, typically in the cis-configuration. libretexts.org This "cis" geometry introduces a "kink" in the hydrocarbon chain, preventing tight packing and ensuring the fluidity of cell membranes. These unsaturated fats and oils are also a vital source of energy in diets. docbrown.info Furthermore, various terpenes and carotenoids, which are responsible for the aromas and colors of plants, are complex molecules built from isoprene (B109036) units and feature multiple alkene groups. docbrown.info

Stereochemical Considerations in Unsaturated Hydrocarbon Systems

Stereochemistry is the subdiscipline of chemistry that studies the three-dimensional arrangement of atoms in molecules. researchgate.netwikipedia.org In unsaturated hydrocarbon systems, such as alkenes, stereochemistry plays a pivotal role in defining a molecule's identity and properties. Unlike single bonds which allow for free rotation, the carbon-carbon double bond is rigid and restricts rotation. dummies.com This rigidity gives rise to a form of stereoisomerism known as geometric isomerism, most commonly referred to as cis-trans isomerism. siue.edumasterorganicchemistry.com

Stereoisomers are molecules that have the same molecular formula and connectivity of atoms but differ in their spatial orientation. dummies.com For an alkene to exhibit geometric isomerism, each carbon atom involved in the double bond must be attached to two different groups. libretexts.org

Cis Isomer: In the "cis" configuration (from the Latin for "on this side"), the substituent groups of higher priority (or, in simpler cases, identical groups) are located on the same side of the double bond. wikipedia.orgdummies.com

Trans Isomer: In the "trans" configuration (from the Latin for "across"), these groups are on opposite sides of the double bond. dummies.com

This seemingly subtle difference in spatial arrangement leads to distinct molecular shapes, which in turn affect physical properties such as boiling point, melting point, and stability. masterorganicchemistry.com Generally, trans isomers are more stable than their cis counterparts due to reduced steric strain, as the larger substituent groups are positioned further apart. siue.edu The distinct geometries of cis and trans isomers also dictate how they interact with other molecules and biological receptors, a critical factor in fields like pharmacology and biochemistry. youtube.com

| Property | Cis Isomer | Trans Isomer |

|---|---|---|

| Arrangement of Substituents | Same side of the double bond | Opposite sides of the double bond |

| Molecular Shape | "U" or "V" shaped (bent) | More linear or "zigzag" |

| Steric Strain | Generally higher | Generally lower |

| Stability | Less stable | More stable |

| Boiling Point | Typically higher due to polarity | Typically lower |

| Melting Point | Typically lower (less efficient packing) | Typically higher (more efficient crystal lattice packing) |

Overview of Current Research Trajectories for cis-6-Hexadecene

While long-chain alkenes and their isomers are of significant interest, dedicated research focusing specifically on this compound is not extensively prominent in scientific literature. However, its chemical identity allows for an informed overview of potential research applications based on the broader study of C16 alkenes and related structures.

As an isomer of hexadecene, its research trajectories can be contextualized by the applications of similar molecules. For example, 1-hexadecene is utilized in the production of surfactants and as a component in industrial fluids. wikipedia.org Research in this area often focuses on the synthesis and optimization of long-chain olefins for specific industrial purposes, such as improving lubrication or drilling efficiency.

Potential research directions for this compound could include:

Polymer Science: Investigating its use as a comonomer in polymerization reactions to create specialty polymers. The specific "cis" geometry could introduce unique physical properties, such as a lower glass transition temperature or increased flexibility, into the resulting polymer chain.

Organic Synthesis: Employing this compound as a starting material or intermediate in the synthesis of more complex, high-value organic molecules. Its specific stereochemistry could be leveraged in stereocontrolled synthesis to produce a desired final product. rsc.org

Material Science: Studying its properties as a phase-change material or as a component in self-assembling molecular systems. The specific geometry and chain length are critical factors in how molecules pack and interact in the solid state.

Fundamental Chemical Studies: Using this compound as a model compound to study the fundamental chemical and physical properties of internal cis-alkenes, including their reactivity, thermodynamic stability, and spectroscopic characteristics.

While direct studies are limited, the established chemistry of long-chain alkenes provides a clear framework for the potential scientific and industrial relevance of this compound.

Chemical Compound Data

| Property | This compound | trans-6-Hexadecene |

|---|---|---|

| Molecular Formula | C₁₆H₃₂ nist.gov | C₁₆H₃₂ nih.gov |

| Molecular Weight | 224.4253 g/mol nist.gov | 224.42 g/mol nih.gov |

| IUPAC Name | (6Z)-hexadec-6-ene | (6E)-hexadec-6-ene nih.gov |

| Synonyms | (Z)-6-Hexadecene nist.gov | (E)-6-Hexadecene nih.gov |

| CAS Number | Not explicitly available in cited sources | 74533-93-0 nih.gov |

Structure

3D Structure

Properties

CAS No. |

35507-11-0 |

|---|---|

Molecular Formula |

C16H32 |

Molecular Weight |

224.42 g/mol |

IUPAC Name |

(Z)-hexadec-6-ene |

InChI |

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h11,13H,3-10,12,14-16H2,1-2H3/b13-11- |

InChI Key |

CTDXHTXAABMUIW-QBFSEMIESA-N |

Isomeric SMILES |

CCCCCCCCC/C=C\CCCCC |

Canonical SMILES |

CCCCCCCCCC=CCCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cis 6 Hexadecene and Analogues

Chemical Synthesis Routes

The targeted synthesis of cis-6-Hexadecene, an unsaturated hydrocarbon with a specific stereochemical configuration, necessitates the use of advanced synthetic methodologies that allow for precise control over the formation of the carbon-carbon double bond. Modern organic synthesis provides a toolkit of powerful reactions to achieve this, primarily focusing on stereoselective olefination and catalytic coupling strategies. These methods are crucial for constructing the desired (Z)-alkene isomer with high fidelity, which is often a key structural motif in biologically active molecules and advanced materials.

Stereoselective Olefin Formation Strategies

The creation of a cis (or Z) double bond is a central challenge in the synthesis of molecules like this compound. The following subsections detail prominent strategies that offer a high degree of stereocontrol.

The Wittig reaction is a cornerstone of alkene synthesis, renowned for its reliability and versatility in forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. nih.govmnstate.edu A key feature of this reaction is the ability to control the stereochemical outcome based on the nature of the ylide. For the synthesis of cis-alkenes, non-stabilized ylides are particularly effective. organic-chemistry.orgwikipedia.org

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.orgtotal-synthesis.com The stereochemistry of the resulting alkene is determined by the geometry of this intermediate and its subsequent decomposition. total-synthesis.com With non-stabilized ylides (where the group attached to the carbanion is an alkyl group), the reaction kinetically favors the formation of the syn oxaphosphetane, which then decomposes to yield the (Z)-alkene and triphenylphosphine (B44618) oxide. chemtube3d.compitt.edu The strong phosphorus-oxygen double bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction. total-synthesis.com

For the synthesis of this compound, a plausible Wittig approach would involve the reaction of decanal (B1670006) with the ylide generated from hexyltriphenylphosphonium bromide. The non-stabilized nature of this ylide would be expected to yield the desired cis-isomer with high selectivity.

Table 1: Stereoselectivity in Wittig Reactions

| Ylide Type | R Group on Ylide | Predominant Alkene Isomer |

|---|---|---|

| Non-stabilized | Alkyl | (Z)-alkene |

| Stabilized | Electron-withdrawing group | (E)-alkene |

This table illustrates the general principle of stereocontrol in Wittig reactions based on the electronic nature of the ylide.

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles widely used for the formation of new carbon-carbon bonds. wikipedia.orglibretexts.org While not a direct method for stereoselective alkene synthesis in a single step, Grignard reagents are instrumental in constructing the necessary carbon skeleton that can then be further elaborated to the target alkene.

In the context of this compound synthesis, a Grignard reagent could be used in a cross-coupling reaction. For instance, a Grignard reagent such as hexylmagnesium bromide could be coupled with a suitable 10-carbon electrophile containing a pre-existing cis-double bond. More commonly, Grignard reagents are used to assemble precursors for subsequent olefination or metathesis reactions. The high reactivity of Grignard reagents allows for the efficient formation of C-C bonds, making them a versatile tool in multi-step synthetic sequences. acs.org The choice of catalyst is often crucial in these coupling reactions to ensure high yields and prevent unwanted side reactions. acs.org

Olefin metathesis is a powerful and versatile reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, mediated by metal carbene catalysts. wikipedia.org While early metathesis catalysts often produced mixtures of (E)- and (Z)-isomers, significant advancements have led to the development of highly Z-selective catalysts. ximo-inc.comximo-inc.com These catalysts, often based on molybdenum, tungsten, or ruthenium, can produce cis-alkenes with exceptional selectivity, sometimes exceeding 99%. ximo-inc.comacs.org

The mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of the catalyst's metal carbene with an alkene. wikipedia.org The stereochemical outcome is dictated by the structure of the catalyst and the substituents on the alkene. Z-selective catalysts are designed to favor the formation of a metallacyclobutane intermediate that preferentially leads to the cis-alkene upon cycloreversion. acs.org

For the synthesis of this compound, a cross-metathesis reaction between two terminal alkenes, such as 1-heptene (B165124) and 1-undecene, in the presence of a Z-selective catalyst would be a highly efficient approach. This strategy offers a direct route to the desired internal cis-alkene.

Table 2: Examples of Z-Selective Olefin Metathesis Catalysts

| Catalyst Metal | Ligand Type | Typical Z-Selectivity |

|---|---|---|

| Molybdenum (Mo) | Monoaryloxide-pyrrolide (MAP) | High |

| Tungsten (W) | Similar to Mo-based catalysts | High |

| Ruthenium (Ru) | N-Heterocyclic Carbene (NHC) with specific chelating ligands | Up to >99% |

This table provides a summary of common catalyst types used for Z-selective olefin metathesis. ximo-inc.comacs.org

Catalytic Systems in Hexadecene Synthesis

Catalysis is at the heart of modern synthetic chemistry, enabling efficient and selective transformations. The synthesis of hexadecene isomers and their analogues benefits greatly from the use of catalytic systems, particularly those involving transition metals.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, including those that constitute unsaturated systems. Catalysts based on palladium, nickel, and copper are commonly employed to couple various organometallic reagents with organic halides or triflates. ucl.ac.ukrsc.org

For instance, a Suzuki coupling could be envisioned where a vinyl boronic acid (or ester) is coupled with an alkyl halide in the presence of a palladium catalyst to form the alkene. The stereochemistry of the vinyl boronic acid would be transferred to the product, allowing for the synthesis of either the cis or trans isomer. Similarly, Negishi coupling (using an organozinc reagent) or Stille coupling (using an organotin reagent) can be employed.

Recent research has also focused on the development of nickel-catalyzed methods for the stereoselective synthesis of alkenes. rsc.org These reactions can offer high regio- and stereocontrol, providing access to complex alkene structures. The choice of the metal, ligands, and reaction conditions is critical to achieving the desired outcome. These catalytic methods provide powerful alternatives to classical olefination reactions and are particularly useful for synthesizing complex molecules with multiple functional groups.

Table 3: Common Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

| Reaction Name | Organometallic Reagent | Electrophile | Catalyst |

|---|---|---|---|

| Suzuki Coupling | Organoboron | Organic Halide/Triflate | Palladium |

| Negishi Coupling | Organozinc | Organic Halide/Triflate | Palladium or Nickel |

| Stille Coupling | Organotin | Organic Halide/Triflate | Palladium |

Development of Homogeneous and Heterogeneous Catalysts for Selective Alkene Production

The synthesis of specific alkene isomers like this compound requires precise control over regio- and stereoselectivity. Modern catalysis has furnished a variety of homogeneous and heterogeneous systems capable of achieving high selectivity for cis-(or Z)-alkenes, primarily through alkyne semi-hydrogenation and olefin metathesis.

Homogeneous Catalysis: Homogeneous catalysts, being single-site in nature, often exhibit high selectivity and can be systematically modified to optimize performance. For the synthesis of cis-alkenes, two primary strategies are dominant:

Z-Selective Alkyne Semi-Hydrogenation: This is a classical and widely used method. While the industrial standard often involves heterogeneous catalysts like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), numerous homogeneous systems have been developed for higher selectivity and milder reaction conditions. nih.govrsc.org Recent advancements have focused on catalysts based on more abundant and less toxic metals. For instance, piano-stool N-heterocyclic carbene (NHC) iron complexes have been shown to catalyze the semi-hydrogenation of internal aryl alkynes to afford cis-alkenes with excellent Z-selectivity using silanes as the reducing agent. rsc.org Similarly, zinc–anilide complexes have been developed for the catalytic, Z-selective semi-hydrogenation of both aryl- and alkyl-substituted internal alkynes, proceeding with high alkene-to-alkane and Z:E ratios. nih.govacs.org

Z-Selective Olefin Metathesis: Olefin metathesis has revolutionized the synthesis of complex molecules by allowing the cleavage and reformation of carbon-carbon double bonds. While early catalysts typically favored the thermodynamically more stable E-(trans)-isomer, significant progress has been made in developing catalysts that kinetically favor the Z-(cis)-isomer. Chelated ruthenium catalysts and monoaryloxide-pyrrolide (MAP) molybdenum catalysts are prominent examples that can facilitate highly chemoselective and Z-selective cross-metathesis reactions. nih.govnih.govillinois.eduresearchgate.netsemanticscholar.org These catalysts can selectively react with terminal or internal Z-olefins in the presence of E-olefins, making them powerful tools for synthesizing specific isomers like this compound from appropriate precursors. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts offer practical advantages such as ease of separation and recyclability. The cornerstone of heterogeneous catalysis for cis-alkene synthesis is the partial hydrogenation of alkynes.

Modified Palladium Catalysts: The Lindlar catalyst is the most famous example, designed to be active enough to reduce alkynes but sufficiently deactivated to prevent over-reduction to the alkane and to favor the syn-addition of hydrogen, leading to the cis-alkene. rsc.org

Advanced Heterogeneous Systems: Research continues to find more efficient, selective, and environmentally benign alternatives. Nickel nanoparticles (Ni-NPs) supported in nitrile-functionalized ionic liquids have been developed as a low-cost system for the selective semi-hydrogenation of alkynes to (Z)-alkenes under mild conditions (30–50 °C and 1–4 bar H₂ pressure). rsc.org The development of catalysts with precisely controlled active sites, such as single-atom catalysts or intermetallic compounds (e.g., Pd₂Ga), aims to improve selectivity by preventing over-hydrogenation and promoting the desired stereochemical outcome. sciopen.com

The choice between homogeneous and heterogeneous catalysts depends on the specific application, balancing the need for high selectivity and activity with practical considerations like cost, catalyst lifetime, and product purification. uu.nl

Chemical Transformations and Derivatization

The carbon-carbon double bond in this compound is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Epoxidation is a key reaction that transforms the planar alkene into a strained three-membered ring called an epoxide (or oxirane). This transformation is highly valuable as the resulting epoxide is a versatile synthetic intermediate that can be opened by various nucleophiles.

The reaction is commonly carried out using a peroxyacid (RCO₃H), such as meta-chloroperoxybenzoic acid (m-CPBA). visualizeorgchem.comleah4sci.com The mechanism is a concerted process where the alkene's π-bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxyacid. libretexts.org This concerted mechanism has significant stereochemical implications: the epoxidation is a syn-addition, meaning the oxygen atom is delivered to one face of the double bond. aceorganicchem.com Consequently, the stereochemistry of the starting alkene is retained in the product. For this compound, this means the product would be cis-6,7-epoxyhexadecane.

Interactive Table: Comparison of Epoxidation Reagents

| Reagent | Typical Conditions | Stereochemistry | Notes |

| m-CPBA | CH₂Cl₂, room temp. | Stereospecific (syn-addition) | Common, stable, and reliable laboratory reagent. visualizeorgchem.comlibretexts.org |

| Peracetic Acid | Various solvents | Stereospecific (syn-addition) | Industrially relevant but can be explosive. |

| H₂O₂ / Catalyst | Aqueous or biphasic | Catalyst dependent | Can be more environmentally friendly. Catalysts include titanium silicalite-1, Mn complexes, or non-heme iron complexes. nih.govmdpi.comscispace.comnih.gov |

Catalytic methods for epoxidation using hydrogen peroxide as the terminal oxidant are also well-developed. Non-heme iron and manganese complexes can catalyze olefin oxidation, with the product selectivity (epoxide vs. cis-diol) being tunable by modifying the ligand environment of the metal catalyst. nih.govscispace.com Titanium-salan complexes have also been shown to be effective catalysts for the epoxidation of non-activated olefins with H₂O₂. nih.gov

Hydrogenation of the double bond in this compound would yield n-hexadecane. While this is a straightforward transformation, more complex scenarios involve the selective hydrogenation of one double bond in a polyunsaturated analogue or the hydrogenation of other functional groups in the presence of the cis-alkene moiety.

Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are known for their high selectivity. youtube.comacs.org Under mild conditions, they can selectively reduce sterically accessible or more reactive double bonds without affecting other functional groups like esters or ketones. The selectivity is often governed by the steric environment of the double bond. youtube.com In a molecule containing multiple double bonds, less-substituted or less-hindered alkenes are hydrogenated more rapidly.

For substrates containing both an alkyne and an alkene, selective hydrogenation of the alkyne to a cis-alkene without reducing the existing alkene is a common challenge addressed by catalysts like Lindlar's catalyst or specialized homogeneous systems. rsc.org Conversely, protecting the this compound double bond while transforming another part of the molecule is a key synthetic strategy. The development of chemoselective catalysts that can differentiate between various unsaturated functionalities is an active area of research. acs.org

Isomerization reactions can alter the structure of hexadecene derivatives by either moving the position of the double bond (positional or regio-isomerization) or changing its geometry (cis/trans or E/Z geometric isomerization).

Geometric Isomerization (cis to trans): The conversion of a cis-alkene to the more thermodynamically stable trans-isomer is often achievable. A classic method involves catalysis by a catalytic amount of iodine (I₂) under thermal or photolytic conditions. uregina.caacs.orgnih.gov The mechanism is believed to proceed through the reversible addition of an iodine radical to the double bond, forming a carbon-iodine single bond. Rotation around this single bond is facile, and subsequent elimination of the iodine radical can lead to the formation of either the cis or trans isomer, eventually establishing an equilibrium that favors the trans product. uregina.canih.gov Certain transition metal complexes, such as [Cp*Ru(NCMe)₃][PF₆], have also been identified as effective catalysts for the cis-to-trans isomerization of non-conjugated polyalkenes. rsc.org

Positional Isomerization (Double Bond Migration): The position of the double bond can be moved along the carbon chain, a process often referred to as double bond migration. This is typically catalyzed by acids or transition metals. rsc.orgchemistrysteps.comlibretexts.org For example, under acidic conditions, protonation of the double bond can form a carbocation intermediate. A subsequent deprotonation at an adjacent carbon can regenerate a double bond at a new position. Transition metal hydrides can also effect this transformation via a mechanism involving the formation of a metal-alkyl intermediate, followed by β-hydride elimination to form the isomerized alkene. libretexts.org Such reactions tend to produce a thermodynamic mixture of isomers, with internal alkenes being favored over terminal ones. quora.com

Biotechnological and Enzymatic Synthesis Approaches

Microbial Transformation Pathways to cis-Alkenes and Related Compounds

Nature has evolved sophisticated enzymatic machinery for the synthesis of long-chain alkenes, which serve various biological roles. Harnessing these microbial pathways offers a sustainable alternative to traditional chemical synthesis. These pathways predominantly start from the ubiquitous fatty acid pool within the cell.

Two major enzymatic pathways for alkene biosynthesis have been identified and characterized:

Fatty Acid Decarboxylation to Terminal Alkenes: This pathway produces 1-alkenes (α-olefins) via the direct decarboxylation of free fatty acids. Several distinct enzyme families catalyze this reaction:

OleT: A P450 enzyme from the CYP152 family, discovered in Jeotgalicoccus sp., catalyzes the oxidative decarboxylation of fatty acids to terminal alkenes. nih.govfrontiersin.org OleT generally prefers long-chain fatty acids (C12-C20) as substrates. researchgate.net

UndA/UndB: These are non-heme iron-dependent oxygenases. UndA is a soluble enzyme, while UndB is a membrane-bound desaturase-like enzyme. researchgate.netnih.gov They are known for converting medium-chain fatty acids into the corresponding terminal alkenes. For example, UndB has a broad substrate range from C6 to C18 fatty acids. researchgate.net

Head-to-Head Condensation to Internal Alkenes: This pathway is responsible for producing long-chain internal alkenes, often with the double bond located near the center of the chain. This is particularly relevant for the synthesis of analogues of this compound. The pathway involves a multi-enzyme complex encoded by the oleABCD gene cluster. nih.govfrontiersin.orgoup.com

OleA (a thiolase) catalyzes the "head-to-head" Claisen condensation of two fatty acyl-CoA molecules to form a β-ketoacid intermediate. frontiersin.org

OleD (a reductase) reduces the β-ketoacid to a β-hydroxyacid.

OleC and OleB then process the β-hydroxyacid to generate the final internal alkene product. nih.govoup.com The exact position of the double bond is determined by the chain lengths of the initial fatty acid substrates.

A third, less common pathway involves polyketide synthases (PKS), such as Ols from cyanobacteria, which can also produce long-chain alkenes. oup.com Additionally, a novel Δ6-desaturase from Rhodococcus sp. has been identified that can directly introduce a double bond at the C-6 position of hexadecanoic acid (palmitic acid) to produce cis-6-hexadecenoic acid, a direct precursor to compounds related to this compound. nih.gov

Interactive Table: Key Microbial Alkene Synthesis Pathways

| Pathway | Key Enzyme(s) | Substrate(s) | Product Type | Typical Chain Length |

| Decarboxylation | OleT (P450) | Free Fatty Acids | Terminal (1-alkene) | C12-C20 researchgate.net |

| Decarboxylation | UndA/UndB | Free Fatty Acids | Terminal (1-alkene) | C6-C18 researchgate.net |

| Head-to-Head Condensation | OleABCD | Acyl-CoA | Internal alkene | Long-chain (e.g., C27, C29) oup.com |

| Desaturation | Δ6-Desaturase | Saturated Fatty Acids | cis-Δ6-Unsaturated Fatty Acid | C16 nih.gov |

Metabolic engineering efforts aim to optimize these pathways in host organisms like Escherichia coli or Saccharomyces cerevisiae by overexpressing the necessary enzymes, increasing the precursor fatty acid pool, and eliminating competing metabolic pathways to enhance the yield and selectivity of the desired alkene product. nih.gov

Enzyme-Mediated Stereoselective Desaturation and Elongation Processes

The biosynthesis of specific long-chain monounsaturated alkenes such as this compound relies on a coordinated series of enzymatic reactions, primarily catalyzed by fatty acid desaturases (FADs) and elongases. These enzymes are crucial in determining the chain length and the precise position and stereochemistry of the double bond within the hydrocarbon chain. doi.orgnih.gov The pathway typically begins with common saturated fatty acids, which are sequentially modified to produce the final unsaturated hydrocarbon precursor.

The initial and most critical step is the introduction of a double bond into a saturated fatty acyl-CoA precursor. This is performed by acyl-CoA desaturases, a diverse family of enzymes that exhibit remarkable substrate specificity and regiospecificity. doi.orgpnas.org For instance, the formation of a cis-6 double bond in a C16 backbone would require a specific Δ6-desaturase. However, nature often employs a combination of desaturation and chain-shortening or elongation steps. More commonly, a Δ9, Δ11, or other desaturase acts on a fatty acid precursor, which is then modified by other enzymes. pnas.orgnih.gov

Functional characterization of FADs from various organisms, particularly insects that use these compounds as pheromones, has revealed a wide array of specificities. nih.gov For example, studies on bumblebee species identified Δ9-desaturases that act on C14 to C18 fatty acyls. nih.gov In the processionary moth, Thaumetopoea pityocampa, a single multifunctional desaturase was found to catalyze three distinct desaturation steps, including Δ11 and Δ13 desaturations on a C16 fatty acid chain. pnas.org This highlights the evolutionary adaptation of desaturases to produce highly specific unsaturated products. doi.orgpnas.org

Following desaturation, or sometimes preceding it, fatty acid elongases are responsible for extending the carbon chain of the fatty acid. These enzymes sequentially add two-carbon units from malonyl-CoA to the growing acyl chain. nih.gov The interplay between desaturases and elongases is essential for generating the diversity of unsaturated fatty acids found in nature. For example, a C12 fatty acid could be desaturated and then elongated to a C16 chain, or a C16 fatty acid could be elongated to C18 before being desaturated. In Drosophila melanogaster, an elongase known as eloF has been shown to be critical for producing very-long-chain fatty acids up to C30, which are precursors for the insect's cuticular hydrocarbon pheromones. nih.gov The expression of specific elongase genes directly influences the chain length of the resulting hydrocarbons. nih.govnih.gov

The final steps in the biosynthesis of alkenes from these fatty acid precursors typically involve the reduction of the acyl-CoA to an aldehyde, followed by a decarboxylation reaction to yield the terminal alkene.

Table 1: Examples of Characterized Fatty Acid Desaturases in Insects

| Enzyme Type | Organism | Substrate Specificity (Chain Length) | Product(s) | Reference |

|---|---|---|---|---|

| Δ9-FADs | Bombus lucorum, B. lapidarius | C14 to C18 fatty acyls | (Z)-9-alkenoic acids | nih.gov |

| Δ4-FADs | Bombus lucorum, B. terrestris | C14 fatty acyls | (Z)-4-tetradecenoic acid | nih.gov |

| Multifunctional Desaturase | Thaumetopoea pityocampa | C16 fatty acyls | (Z)-11-hexadecenoic acid, 11-hexadecynoic acid, (Z)-13-hexadecen-11-ynoic acid | pnas.org |

| Δ11-desaturase | Ostrinia species | C14 fatty acyls | (Z)-11-tetradecenoic acid | doi.org |

| Δ14-desaturase | Ostrinia species | C14 fatty acyls | (Z)-14-tetradecenoic acid | doi.org |

Genetic Engineering for Enhanced Biosynthesis of Unsaturated Hydrocarbons

The targeted production of specific unsaturated hydrocarbons like this compound in microbial hosts is a promising alternative to chemical synthesis. sdu.edu.cn Genetic engineering provides the tools to construct and optimize microbial cell factories for this purpose. nih.govnih.gov The strategies primarily revolve around introducing the necessary biosynthetic genes, enhancing the precursor supply, and optimizing the host's metabolic network. sdu.edu.cnnih.gov

A foundational strategy is the heterologous expression of key enzymes, namely the specific desaturases and elongases required to produce the target fatty acid precursor. sdu.edu.cn Genes encoding desaturases and elongases with desired specificities, often sourced from insects, plants, or other microorganisms, can be introduced into production hosts like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.govnih.gov For instance, a gene cluster from Micrococcus luteus was expressed in an E. coli strain engineered to overproduce fatty acids, resulting in the production of long-chain alkenes. nih.govresearchgate.net This demonstrates the feasibility of transferring entire biosynthetic pathways into a heterologous host.

Beyond simply introducing the pathway, enhancing the metabolic flux towards the desired product is critical for achieving high yields. nih.gov This involves several approaches:

Increasing Precursor Supply: The biosynthesis of fatty acids requires acetyl-CoA as a primary building block and NADPH as a reducing equivalent. Overexpression of genes involved in the native fatty acid synthesis pathway or in central carbon metabolism can increase the intracellular pool of these precursors. nih.gov For example, engineering the central carbon metabolism and NADPH generation has been shown to increase lipid accumulation in microalgae. nih.govfrontiersin.org

Pathway Optimization: The expression levels of the heterologously expressed enzymes must be carefully balanced to avoid the accumulation of toxic intermediates and to maximize the carbon flow through the pathway. This can be achieved using synthetic biology tools like promoters of varying strengths or by constructing synthetic operons. frontiersin.org

Blocking Competing Pathways: To channel metabolic intermediates towards the desired product, competing metabolic pathways can be downregulated or knocked out. This could include pathways for beta-oxidation (fatty acid degradation) or the synthesis of other lipid types like phospholipids (B1166683) or sterols. nih.gov

Microalgae and diatoms are also attractive hosts for producing unsaturated hydrocarbons due to their ability to synthesize and store large quantities of lipids. nih.govmdpi.com Genetic engineering in these photosynthetic organisms focuses on upregulating genes involved in triacylglycerol (TAG) assembly and modifying the fatty acid profile by introducing specific desaturases and elongases. mdpi.com Overexpression of a diacylglycerol acyltransferase, a key enzyme in TAG synthesis, led to a significant increase in polyunsaturated fatty acid content in the diatom Phaeodactylum tricornutum. mdpi.com Such strategies could be adapted to favor the production of C16 monounsaturated fatty acids, the direct precursors to this compound.

Table 2: Genetic Engineering Strategies for Unsaturated Hydrocarbon and Precursor Production

| Strategy | Host Organism | Target Gene(s)/Pathway(s) | Outcome | Reference |

|---|---|---|---|---|

| Heterologous Pathway Expression | Escherichia coli | oleA gene cluster from Micrococcus luteus | Production of long-chain alkenes (C27, C29) | nih.govresearchgate.net |

| Overexpression of TAG Assembly Genes | Phaeodactylum tricornutum (diatom) | Type 2 diacylglycerol acyltransferase | 76% increase in polyunsaturated fatty acid (PUFA) content | mdpi.com |

| Overexpression of Acyltransferases | Plants/Microalgae | Glycerol-3-phosphate acyltransferase, Diacylglycerol acyltransferase (DAGAT) | Significant increases in plant/algal lipid production | nih.gov |

| Metabolic Pathway Optimization | Saccharomyces cerevisiae | Restoration of auxotrophic markers, optimization of carbon source (glucose) | Increased production of (+)-valencene from 89.7 mg/L to 539.3 mg/L | frontiersin.org |

| Deletion of Competing Pathway | Crypthecodinium cohnii (microalga) | RuBisCO gene (in heterotrophic conditions) | Increased cell growth and lipid content | frontiersin.org |

Chemical Ecology and Interorganismal Communication Mediated by Hexadecenes

Plant-Insect Interactions and Volatile Cues

Plants are not passive victims of herbivory. They have evolved complex defense mechanisms, including the release of volatile organic compounds (VOCs) in response to damage. cis-6-Hexadecene can be a component of these herbivore-induced plant volatiles (HIPVs).

When a plant is attacked by an herbivore, it releases a blend of HIPVs. nih.govnih.gov This blend can serve multiple functions, including direct defense, communication with other parts of the plant, and signaling to other organisms in the environment. nih.govnih.gov HIPVs can act as "cries for help," attracting natural enemies of the herbivores, such as predators and parasitoids. nih.govplos.org They can also act as a warning to neighboring plants, which may then prime their own defenses in anticipation of an attack. researchgate.netfrontiersin.org

The composition of the HIPV blend can be specific to the plant species and the herbivore causing the damage. mdpi.com These blends often include green leaf volatiles (GLVs), terpenoids, and other compounds. nih.govresearchgate.net GLVs, which are C6 compounds, are typically released almost immediately upon mechanical damage to the plant tissue. researchgate.netmdpi.com Studies have shown that hexadecane (B31444), a related saturated hydrocarbon, is among the volatiles released by some plants in response to herbivory. researchgate.netaloki.huresearchgate.net For instance, rice plants damaged by the yellow stem borer release a blend of volatiles that includes hexadecane. aloki.hu Similarly, the weed Alternanthera philoxeroides releases a variety of volatiles when infested by the alligator weed flea beetle. nih.gov

Table 2: Plant Responses to Herbivory

| Plant Species | Herbivore | Induced Volatile(s) Mentioned |

|---|---|---|

| Tomato (Lycopersicon esculentum) | General insect feeding | Monoterpenes, sesquiterpenes, C6 green leaf volatiles researchgate.net |

| Crotalaria nitens | Utetheisa ornatrix | Green leaf volatiles, terpenoids, aromatics, aldoximes mdpi.com |

| Rice (Oryza sativa) | Yellow stem borer (Scirpophaga incertulas) | Hexadecane, tridecane, eicosane, and others aloki.hu |

| Alligatorweed (Alternanthera philoxeroides) | Alligator weed flea beetle (Agasicles hygrophila) | Aldehydes, alcohols, ketones, ethers, carboxylic acids nih.gov |

This table is interactive. Click on the headers to sort.

Insects detect volatile compounds using specialized olfactory sensors, primarily located on their antennae. mdpi.com These sensors contain olfactory receptor neurons (ORNs) that express different types of olfactory receptors. The main families of these receptors in insects are the Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs). mdpi.com

When a volatile molecule, such as this compound, enters the sensillum lymph surrounding the ORNs, it is thought to be bound by an Odorant Binding Protein (OBP). OBPs are small, soluble proteins that can bind to hydrophobic odorant molecules and transport them to the olfactory receptors. mdpi.com The interaction between the odorant molecule and the OR triggers a signal transduction cascade that ultimately leads to a nerve impulse being sent to the insect's brain, where the information is processed, leading to a behavioral response. mdpi.com

The specificity of an insect's response to a particular volatile is determined by the types of ORs it expresses. Each ORN typically expresses one specific OR from a large repertoire, and each OR has a unique binding profile for different odorants. The combination of signals from different ORNs allows the insect to perceive a complex odor landscape and make decisions about where to feed, mate, or lay eggs. mdpi.com For example, the antennae of the tomato pest Tuta absoluta show electrophysiological responses to a wide range of volatile compounds, indicating the presence of receptors for these cues. frontiersin.org

Broader Ecological Implications of Alkenes in Chemical Landscapes

Alkenes, as a class of unsaturated hydrocarbons, are integral components of the chemical landscapes that shape ecosystems. Their presence and reactivity, stemming from the carbon-carbon double bond, allow them to participate in a vast array of ecological interactions, from atmospheric processes to intricate systems of biological communication. rsc.orgmyrmecologicalnews.orgcopernicus.org The ecological significance of alkenes is multifaceted, influencing the behavior of individual organisms, the dynamics of populations, and the structure of communities.

The chemical profiles of organisms are often rich in alkenes, which serve as a form of language, conveying complex information between individuals of the same or different species. These chemical signals, known as semiochemicals, are fundamental to the survival and reproduction of many organisms. nih.govmdpi.com In insects, for instance, cuticular hydrocarbons (CHCs), which include a variety of alkanes and alkenes, form a waxy layer on their cuticle. This layer serves a dual purpose: it is crucial for preventing desiccation and has also evolved to become a primary channel for chemical communication. annualreviews.orgnih.gov The composition and relative abundance of different alkenes in the CHC profile can convey information about an individual's species, sex, reproductive status, and colony membership. myrmecologicalnews.orgd-nb.info

An evolutionary trade-off often exists between the waterproofing function of CHCs and their role as semiochemicals. annualreviews.org While longer-chain, saturated alkanes might provide better protection against water loss, branched and unsaturated alkenes can carry more complex information. annualreviews.org This balance is shaped by the specific environmental conditions an organism faces. For example, the CHC composition of ants can differ between species living in wet versus dry habitats, suggesting that alkenes may be more advantageous in cooler, wetter conditions. myrmecologicalnews.org

Plants also produce a diverse array of volatile alkenes that mediate critical ecological interactions. usp.br These biogenic volatile organic compounds (BVOCs) are released into the atmosphere and can serve as signals to attract pollinators or to deter herbivores. copernicus.orgbibliotekanauki.pl A remarkable example of this is seen in certain species of orchids that engage in sexual deception to achieve pollination. These orchids produce alkenes that mimic the sex pheromones of female bees. d-nb.inforesearchgate.net Male bees are attracted to the flowers by this chemical mimicry and attempt to mate with them, inadvertently transferring pollen in the process. d-nb.info Furthermore, plants can alter the blend of volatile alkenes they release in response to tissue damage from herbivores, a signal that can attract the natural enemies of the attacking insects. tandfonline.com

Beyond direct organismal communication, biogenic alkenes have significant implications for atmospheric chemistry. Once released, they contribute to the formation of tropospheric ozone and secondary organic aerosols, which can impact air quality and climate. rsc.orgcopernicus.orgbibliotekanauki.pl The oxidation of alkenes in the atmosphere is a key process that influences the chemical composition of the air we breathe. bibliotekanauki.pl

The table below summarizes the roles of various alkenes in different ecological contexts, illustrating the breadth of their involvement in interorganismal communication and environmental processes.

| Alkene | Organism(s) | Ecological Role/Interaction |

| (Z)-9-Tricosene | Housefly (Musca domestica) | Sex pheromone, involved in attracting mates. d-nb.info |

| (Z)-7-Tricosene & (Z)-7-Pentacosene | Fruit fly (Drosophila melanogaster) | Sex pheromone components used in courtship. d-nb.info |

| Various alkenes | Orchids (Ophrys spp.) & Bees | Floral attractants mimicking female bee sex pheromones to facilitate pollination through sexual deception. d-nb.inforesearchgate.net |

| Ethene (Ethylene) | Various plants | Plant hormone involved in fruit ripening and senescence; also acts as a signaling molecule. copernicus.org |

| Isoprene (B109036) & Terpenes | Various plants | Major biogenic volatile organic compounds (BVOCs) that contribute to atmospheric chemistry, including ozone and aerosol formation. rsc.org |

| (Z)-8-Heptadecene | Orchids (Ophrys insectifera) & Wasps (Argogorytes spp.) | Key semiochemical for pollinator attraction. researchgate.net |

This intricate web of chemical communication and environmental interaction underscores the vital role of alkenes in shaping the natural world. From the microscopic signals that govern insect societies to the large-scale processes that influence atmospheric conditions, the chemical ecology of alkenes is a testament to the complex and often invisible forces that drive ecosystem function.

Advanced Analytical and Spectroscopic Characterization of Cis 6 Hexadecene

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating and quantifying cis-6-Hexadecene from complex mixtures, which often contain other positional and geometric isomers.

Gas chromatography (GC) is a premier technique for separating volatile compounds like hexadecene isomers. The separation is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. For the separation of hexadecene isomers, the choice of the stationary phase is critical. oup.com

High-resolution capillary columns, particularly those with polar stationary phases such as Carbowax 20M, have demonstrated exceptional capability in separating a wide range of linear alkene isomers, including the cis/trans stereoisomers of hexadecene. oup.comstackexchange.com The polarity of the stationary phase allows for specific interactions with the double bond, leading to differences in retention times among isomers. Generally, cis-isomers are retained longer than their corresponding trans-isomers on such columns. oup.com The use of very long capillary columns (e.g., up to 300 meters) can achieve baseline separation of most C15-C18 linear alkene isomers. stackexchange.com

Factors influencing the separation efficiency include the column's length, the type of stationary phase, the operating temperature, and the carrier gas flow rate. stackexchange.com While nonpolar stationary phases like squalane (B1681988) can also be used, polar phases often provide better selectivity for unsaturated isomers. vurup.sk For instance, liquid crystalline stationary phases have shown unique selectivity for separating positional isomers that are difficult to resolve on conventional nonmesogenic phases. vurup.sk

Interactive Table: GC Columns and Conditions for Hexadecene Isomer Separation

| Stationary Phase | Column Type | Application | Key Finding |

|---|---|---|---|

| Carbowax 20M | Capillary | Separation of C15-C18 linear alkenes | Achieved high-resolution separation of most cis/trans isomers. stackexchange.com |

| Carbowax 20M | Packed | Separation of hexadecene isomers from n-hexadecane | cis-isomers were retained longer than trans-isomers. oup.com |

| Squalane | Capillary | Characterization of C6-C13 cis- and trans-n-alkenes | Retention behavior of cis/trans isomers can reverse with increasing carbon number. vurup.sk |

Coupling gas chromatography with mass spectrometry (GC-MS) provides a powerful two-dimensional analytical approach. While GC separates the components of a mixture, MS provides information on the mass-to-charge ratio (m/z) of the ionized molecules and their fragments, which aids in structural elucidation.

For hexadecene isomers, electron ionization (EI) is a common technique. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of hexadecene (224.4 g/mol ) and a series of fragment ions. nist.gov While the mass spectra of positional and stereoisomers of hexadecene can be very similar, subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation. vurup.sk However, chromatographic separation remains the primary means of distinguishing between isomers. vurup.skepa.gov The mass spectrometer serves as a highly sensitive and selective detector, confirming the identity of the eluting compound based on its mass spectrum. researchgate.net The NIST WebBook provides reference mass spectra for various hexadecene isomers, including cis-3-Hexadecene and this compound. nist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including the determination of double bond position and stereochemistry in alkenes like this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. In alkenes, the protons attached to the double-bonded carbons (vinylic protons) typically resonate in a distinct region of the spectrum, usually between 4.5 and 6.5 ppm. The chemical shift and the coupling constants (J-values) between these protons are highly informative. For cis-alkenes, the coupling constant between the vinylic protons is typically in the range of 6-14 Hz, whereas for trans-alkenes, it is larger, ranging from 11-18 Hz. libretexts.org This difference allows for the unambiguous assignment of the double bond's cis or trans configuration. The protons on the carbons adjacent to the double bond (allylic protons) also show characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in a molecule. The carbons of a C=C double bond typically appear in the downfield region of the spectrum, generally between 100 and 150 ppm. libretexts.org The exact chemical shift can help in determining the position of the double bond within the carbon chain. The chemical shifts of the carbons in cis and trans isomers can also differ slightly, with the carbons of the cis isomer sometimes appearing at a slightly more shielded (upfield) position due to steric interactions. researchgate.net

Interactive Table: Predicted NMR Chemical Shifts for Alkene Isomers

| Nucleus | Isomer Type | Typical Chemical Shift Range (ppm) | Key Feature |

|---|---|---|---|

| ¹H | Vinylic (C=C-H ) | 4.5 - 6.5 | Coupling constant (J) distinguishes cis (6-14 Hz) from trans (11-18 Hz). libretexts.org |

Two-dimensional NMR techniques provide further detail by showing correlations between different nuclei, which helps in piecing together the molecular structure.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other. longdom.org In this compound, COSY would show correlations between the vinylic protons at C6 and C7, and also between these vinylic protons and the adjacent allylic protons at C5 and C8. This helps to confirm the connectivity around the double bond. longdom.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. ox.ac.uk It would show a cross-peak connecting the ¹H signal of each proton with the ¹³C signal of the carbon it is attached to. This is extremely useful for assigning the proton and carbon signals unambiguously.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. ox.ac.uk For this compound, an HMBC spectrum would show correlations from the vinylic proton at C6 to the carbons at C5, C7, and C8, providing definitive evidence for the location of the double bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. ox.ac.uk For alkenes, a strong NOE between the two vinylic protons is characteristic of a cis configuration, as these protons are on the same side of the double bond and therefore closer in space. umn.edu

Vibrational Spectroscopy for Functional Group and Stereochemical Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and stereochemistry of a molecule by probing its vibrational modes.

FTIR Spectroscopy: The C=C stretching vibration in alkenes typically appears in the region of 1620-1680 cm⁻¹. uc.edu The C-H stretching vibrations for the vinylic hydrogens occur above 3000 cm⁻¹, while the C-H stretching for the rest of the alkyl chain appears below 3000 cm⁻¹. uc.edu A key diagnostic feature for the stereochemistry of the double bond is the out-of-plane C-H bending vibration. cis-Disubstituted alkenes show a strong absorption band around 675-730 cm⁻¹. uc.edu

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR. The C=C stretching vibration in alkenes gives a strong and characteristic band in the Raman spectrum, typically around 1640-1680 cm⁻¹. s-a-s.orgvscht.cz For cis-isomers, this band can be found around 1657 cm⁻¹, while for trans-isomers it is often at a slightly higher wavenumber, around 1671 cm⁻¹. researchgate.net This difference can be used to distinguish between the stereoisomers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. For an alkene like this compound, the IR spectrum is characterized by several key absorption bands.

The presence of a carbon-carbon double bond (C=C) and the associated vinyl hydrogens (=C-H) gives rise to distinct peaks. The C-H stretching vibrations for unsaturated carbons typically appear at wavenumbers above 3000 cm⁻¹. orgchemboulder.comspcmc.ac.indummies.com In contrast, the C-H stretching for the saturated alkane portions of the molecule occurs below 3000 cm⁻¹. spectroscopyonline.comlibretexts.org The C=C double bond stretch for non-conjugated, disubstituted alkenes is observed in the 1680-1640 cm⁻¹ region. orgchemboulder.comspcmc.ac.in The intensity of this peak is often moderate to weak. dummies.com

Perhaps most diagnostic for the cis configuration is the out-of-plane C-H bending vibration (or "wag"). For cis-disubstituted alkenes, this vibration gives rise to a characteristic absorption band in the 1000-650 cm⁻¹ range. orgchemboulder.com Specifically, a band around 750 cm⁻¹ is often indicative of a cis isomer. uc.edu

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | =C-H (Alkene) | 3100-3000 | Medium |

| C-H Stretch | -C-H (Alkane) | < 3000 | Strong |

| C=C Stretch | C=C (Alkene) | 1670-1640 | Weak to Medium |

| C-H Bend (out-of-plane) | cis R-CH=CH-R | 1000-650 | Medium to Strong |

Raman Spectroscopy Applications for Unsaturated Hydrocarbons

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as an excellent complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds, making it highly effective for characterizing the carbon-carbon double bond in unsaturated hydrocarbons. vscht.cz

The C=C stretching mode in alkenes, which can be weak in IR spectra, typically produces a strong and characteristic band in Raman spectra. vscht.czs-a-s.org For non-conjugated alkenes, this peak is found around 1690–1630 cm⁻¹. vscht.cz Studies have shown that cis-isomers of alkenes can be specifically identified; for example, a Raman band at 1657 cm⁻¹ has been associated with the formation of a cis-alkene during a chemical reaction. researchgate.net In contrast, the corresponding trans-isomer appears at a slightly higher wavenumber, around 1671 cm⁻¹. researchgate.net This clear distinction makes Raman spectroscopy a valuable tool for stereochemical analysis of unsaturated compounds like this compound.

While C-H stretching vibrations are also present, the C=C stretch is often the most prominent feature in the Raman spectrum of an alkene. nih.gov This technique has been successfully applied to study various unsaturated hydrocarbons, including those in complex biological and geological samples like crude oils and algal hydrocarbons. nih.govgeochemsoc.org

Hyphenated Techniques in Chemical Ecology and Biochemistry

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex biological mixtures. For this compound and its related compounds, Gas Chromatography-Electroantennography (GC-EAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical for determining bioactivity and investigating metabolic pathways.

Gas Chromatography-Electroantennography (GC-EAD) for Bioactivity Profiling

Gas Chromatography-Electroantennography (GC-EAD) is a powerful technique used in chemical ecology to identify biologically active volatile compounds, such as insect pheromones or kairomones. wiley.comfrontiersin.org The method involves separating a complex mixture of volatile compounds using a gas chromatograph (GC). The effluent from the GC column is split, with one portion going to a standard detector like a Flame Ionization Detector (FID) and the other passing over a live insect antenna, which serves as a highly specific biological detector. frontiersin.orgscience.govresearchgate.net A compound that elicits an olfactory response in the insect generates a measurable electrical signal (an electroantennogram), allowing for the precise identification of the bioactive component in the mixture. researchgate.netpeerj.com

Long-chain hydrocarbons and their derivatives are known to function as semiochemicals in many insect species. For instance, various alkenes and alkanes, including hexadecane (B31444), have been identified as kairomones that attract parasitic wasps to their hosts. researchgate.net Given that this compound is a naturally occurring compound, produced for example through the microbial oxidation of hexadecane by organisms like Nocardia salmonicolor, it is a plausible candidate for having semiochemical activity. nih.gov GC-EAD provides the definitive method to screen for such activity by directly measuring the antennal response of a target insect species to this compound as it elutes from the GC column. biologists.commdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Precursors and Metabolites

While GC-based methods are ideal for volatile compounds like this compound, the analysis of its non-volatile precursors and metabolites requires Liquid Chromatography-Mass Spectrometry (LC-MS). wikipedia.org LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and specific detection capabilities of mass spectrometry. technologynetworks.comemerypharma.com This makes it perfectly suited for analyzing polar, high-molecular-weight, or thermally unstable molecules that are not amenable to GC. technologynetworks.comnih.gov

The biosynthesis of alkenes like this compound is often linked to fatty acid metabolism. pnas.orgcsic.es For example, the compound cis-6-hexadecenoic acid (sapienic acid) is a common unsaturated fatty acid found in human sebum, and its synthesis from precursor fatty acids is a key biochemical process. google.comresearchgate.net Similarly, microorganisms can metabolize alkenes into corresponding fatty acids. gsartor.org

LC-MS, and particularly its tandem version (LC-MS/MS), is the premier tool for studying these biosynthetic pathways. researchgate.netcreative-proteomics.com It can be used to identify and quantify the fatty acid precursors, CoA-thioester intermediates, and the resulting oxidized metabolites in complex biological extracts. researchgate.netnih.gov By using LC-MS to analyze cellular extracts, researchers can trace the metabolic fate of this compound or identify the enzymes and precursor molecules involved in its biosynthesis. pnas.orgcsic.es

Table 2: Application of Hyphenated Techniques for this compound Analysis

| Technique | Abbreviation | Analytes | Purpose |

| Gas Chromatography-Electroantennography | GC-EAD | This compound and other volatiles | Bioactivity profiling; identification as a pheromone or kairomone. frontiersin.orgresearchgate.net |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Fatty acids, CoA esters, oxidized metabolites | Analysis of non-volatile biosynthetic precursors and metabolic products. wikipedia.orgnih.gov |

Theoretical and Computational Investigations of Cis 6 Hexadecene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of cis-6-hexadecene, which in turn govern its conformational preferences and chemical reactivity.

The presence of a cis double bond introduces a rigid kink in the otherwise flexible alkyl chain of hexadecene, leading to a complex potential energy surface with multiple local energy minima. libretexts.orgpressbooks.pub Computational studies on smaller cis-alkenes, such as cis-butene and other 1-alkenes, have shown that the most stable conformers often adopt a bent-inward geometry. semanticscholar.orgresearchgate.net This preference is a result of stabilizing intramolecular interactions, such as hydrogen-hydrogen bonding, between different parts of the alkyl chain. semanticscholar.orgresearchgate.net In the case of this compound, with its long alkyl chains on either side of the double bond, a multitude of bent and folded conformations would be expected to exist in the gas phase.

Density Functional Theory (DFT) with dispersion correction is a common computational method for investigating the conformers of alkenes. semanticscholar.orgresearchgate.net These calculations can predict the relative energies of different conformers, providing insight into which shapes the molecule is most likely to adopt. For long-chain alkenes, the number of possible conformers increases significantly with chain length. semanticscholar.org

Below is a hypothetical representation of relative energies for different types of conformers of a long-chain cis-alkene, illustrating the principles derived from studies on smaller alkenes.

| Conformer Type | Description | Hypothetical Relative Energy (kcal/mol) |

| Bent-inward | Alkyl chains are folded towards the double bond, allowing for intramolecular interactions. | 0.00 |

| Extended | Alkyl chains are more stretched out, minimizing steric hindrance but reducing favorable intramolecular contacts. | 1.5 - 3.0 |

| Twisted | The dihedral angle around a C-C single bond is gauche, leading to a more compact structure. | 0.5 - 1.0 |

This table is illustrative and based on general principles of alkene conformational analysis; specific values for this compound would require dedicated computational studies.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the feasibility and stereochemistry of chemical reactions. imperial.ac.ukacs.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. acs.orgnih.gov For alkenes like this compound, the HOMO is associated with the π-orbital of the C=C double bond, making it nucleophilic, while the LUMO is the corresponding π*-antibonding orbital, which can accept electrons, making the double bond electrophilic under certain conditions. youtube.com

The energy and spatial distribution of these frontier orbitals are crucial for predicting reactivity in various reactions, including cycloadditions, electrophilic additions, and reactions with transition metal catalysts. acs.orgyoutube.commdpi.com For large molecules, the FMOs can be delocalized over a significant portion of the molecule, which can complicate simple analysis. acs.orgnih.gov However, computational methods can precisely calculate and visualize these orbitals.

A key application of FMO theory is in understanding pericyclic reactions, such as the Diels-Alder reaction. acs.orgnih.gov While this compound itself is not a diene, its double bond can act as a dienophile. The interaction between the HOMO of a diene and the LUMO of the alkene (or vice versa) determines whether the reaction is allowed under thermal or photochemical conditions. imperial.ac.uk

| Molecular Orbital | Description | Role in Reactions |

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital containing electrons. For an alkene, this is the π-orbital of the double bond. | Acts as a nucleophile, donating electrons to an electrophile. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. For an alkene, this is the π*-antibonding orbital. | Acts as an electrophile, accepting electrons from a nucleophile. |

Molecular Dynamics Simulations and Intermolecular Interaction Modeling

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time, offering insights into processes like solvation, aggregation, and interactions with other molecules.

The long, nonpolar alkyl chains of this compound dominate its physical properties, making it hydrophobic. In aqueous environments, molecules like this are expected to aggregate to minimize the unfavorable interactions between their hydrocarbon tails and water molecules, a phenomenon driven by the hydrophobic effect. MD simulations can model this self-assembly process, showing how individual molecules come together to form larger clusters or micelles.

In nonpolar solvents, this compound would be readily solvated. The intermolecular interactions would be dominated by van der Waals forces, specifically London dispersion forces, which are temporary attractive forces arising from fluctuations in electron density. semanticscholar.orgresearchgate.net The cis configuration of the double bond would influence the packing of solvent molecules around the solute compared to a linear alkane or a trans-alkene. semanticscholar.orgresearchgate.net MD simulations can quantify these interactions and predict macroscopic properties like the heat of vaporization and viscosity.

Simulations have shown that the intermolecular forces in alkenes are stronger than in alkanes due to pi-stacking interactions, where the electron clouds of the double bonds of adjacent molecules can interact favorably. youtube.com

Long-chain alkenes and their derivatives are components of many biologically important molecules, such as fatty acids and signaling molecules. Understanding how a molecule like this compound might interact with a biological receptor or fit into a protein's binding site is crucial for applications in biochemistry and pharmacology.

MD simulations are a key tool for studying protein-ligand interactions. mdpi.comresearchgate.net A molecule like this compound, being highly flexible, can adopt numerous conformations. nih.govacs.org When it approaches a protein binding site, it may fold into a specific shape to maximize favorable interactions, which are typically hydrophobic and van der Waals in nature for such a nonpolar molecule. nih.gov

Computational docking, a technique often used in conjunction with MD, can predict the preferred binding orientation of a ligand within a protein's active site. For a flexible molecule like this compound, this is a challenging task due to the large number of possible conformations. Advanced simulation techniques are often required to adequately sample the conformational space and identify the most stable binding modes. researchgate.net

Reaction Mechanism Studies and Catalytic Cycle Modeling for Synthetic Pathways

Computational chemistry is invaluable for elucidating the detailed mechanisms of chemical reactions, including those used to synthesize alkenes like this compound. By modeling the energies of reactants, transition states, and products, researchers can understand reaction pathways and the factors that control selectivity.

Another classic method for alkene synthesis is the Wittig reaction, which involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. wikipedia.orglibretexts.org Theoretical calculations have provided significant insights into the mechanism of the Wittig reaction, helping to explain its stereoselectivity. acs.orgpitt.edu The reaction is believed to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.org Computational studies have shown that the stereochemical outcome (cis or trans alkene formation) is determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates. pitt.edu

| Reaction | Key Intermediate(s) | Insights from Computational Modeling |

| Olefin Metathesis | Metallacyclobutane | Elucidation of the catalytic cycle, rationalization of catalyst activity, and prediction of stereoselectivity. masterorganicchemistry.comresearchgate.net |

| Wittig Reaction | Oxaphosphetane | Explanation of stereoselectivity based on the energetics of transition states leading to diastereomeric intermediates. wikipedia.orgpitt.edu |

Structure-Activity Relationship (SAR) Modeling for Biological Interactions

A thorough review of scientific literature and computational chemistry databases reveals a notable absence of specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) models developed for this compound. SAR and QSAR studies are essential computational tools in medicinal chemistry and toxicology for correlating the chemical structure of a compound with its biological activity. wikipedia.org These models are constructed by analyzing a dataset of structurally related compounds and their corresponding biological activities, such as inhibitory concentrations or binding affinities. nih.gov

The development of a robust SAR or QSAR model requires a series of analogous compounds with varying structural features and corresponding measured biological data. At present, the public domain lacks sufficient data on the biological interactions of a series of compounds structurally analogous to this compound to construct such predictive models. Research in the field of long-chain aliphatic hydrocarbons and their derivatives has focused on other areas, and as such, dedicated SAR modeling for this compound and its specific biological interactions has not been a subject of published research.

Consequently, without the foundational data from experimental assays on a series of related molecules, it is not possible to generate detailed research findings or predictive data tables for the structure-activity relationships of this compound.

Biotic and Abiotic Degradation Pathways and Environmental Dynamics

Microbial Degradation of Unsaturated Hydrocarbons in Varied Environments

Microorganisms play a crucial role in the natural attenuation of unsaturated hydrocarbons like cis-6-Hexadecene. The ability to metabolize these compounds is widely distributed among diverse bacterial and fungal species, which utilize them as sources of carbon and energy. researchgate.net The efficiency of this biodegradation is, however, dependent on both the specific enzymatic machinery of the microorganisms and the prevailing environmental conditions.

A wide array of microorganisms capable of degrading hydrocarbons has been isolated from various environments. nih.gov While research often focuses on alkanes, many of these organisms also possess the metabolic capabilities to break down unsaturated hydrocarbons such as alkenes. Bacteria are considered the most active agents in petroleum degradation. researchgate.net Fungi also contribute significantly due to their production of potent extracellular enzymes. researchgate.net

Numerous bacterial genera have been identified as effective hydrocarbon degraders. These include, but are not limited to, Pseudomonas, Rhodococcus, Bacillus, Acinetobacter, Alcanivorax, Arthrobacter, Burkholderia, and Mycobacterium. researchgate.netfrontiersin.org Specifically for long-chain alkanes like hexadecane (B31444), which is structurally similar to hexadecene, species from the genera Geobacillus and Bacillus have shown high degradation efficiency. nih.gov Studies on alkene biodegradation have identified consortia primarily composed of families such as Xanthamonadaceae, Nocardiaceae, and Beijerinkiaceae as being effective. researchgate.net

Fungal degraders are also diverse, with many genera capable of metabolizing complex hydrocarbons. Commonly cited examples include Aspergillus, Penicillium, Fusarium, Rhodotorula, and Geotrichum. researchgate.netpjoes.com These fungi can often tolerate environmental conditions that might be inhibitory to bacteria and can break down complex mixtures of hydrocarbons.

| Kingdom | Representative Genera |

|---|---|

| Bacteria | Pseudomonas, Rhodococcus, Bacillus, Acinetobacter, Alcanivorax, Geobacillus, Mycobacterium |

| Fungi | Aspergillus, Penicillium, Fusarium, Rhodotorula, Geotrichum, Candida |

The microbial degradation of unsaturated hydrocarbons like this compound typically proceeds through a sequence of oxidative reactions. In aerobic environments, the process is generally initiated by oxygenase enzymes, which introduce oxygen atoms into the hydrocarbon molecule, making it more susceptible to further breakdown. researchgate.net

Oxygenase-mediated Pathways : The initial step in aerobic alkene degradation involves the oxidation of the molecule. This can occur at the double bond or at the terminal methyl group. Monooxygenases (such as alkane hydroxylases or cytochrome P450 systems) are key enzymes that catalyze this initial hydroxylation, converting the alkene into an alcohol. researchgate.netnih.govmdpi.com This alcohol is then sequentially oxidized to an aldehyde and then to a carboxylic acid (fatty acid) by alcohol and aldehyde dehydrogenases, respectively. nih.govmdpi.com

β-Oxidation : Once the corresponding fatty acid (in this case, hexadecenoic acid or hexadecanoic acid if the double bond is saturated) is formed, it enters the β-oxidation pathway. This central metabolic route systematically shortens the fatty acid chain by cleaving two-carbon units in the form of acetyl-CoA in each cycle. nih.govnih.gov The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, where it is completely oxidized to carbon dioxide and water, generating energy for the cell.

Under anaerobic conditions, the degradation pathways are different as oxygen is not available as a reactant. For some alkenes, sulfate-reducing bacteria like Desulfatibacillum aliphaticivorans have been shown to metabolize them by oxidizing the double bond at the C-1 position to form a primary alcohol, which is then converted to a fatty acid for subsequent degradation. nih.gov Other anaerobic activation mechanisms, such as addition to fumarate (B1241708) or carboxylation, have also been identified for alkanes. nih.gov

The rate and extent of this compound biodegradation in the environment are not solely dependent on the presence of capable microorganisms but are also strongly influenced by a variety of physicochemical factors. pjoes.com These factors can affect microbial growth, metabolic activity, and the bioavailability of the hydrocarbon substrate.

Nutrient Availability : The availability of essential nutrients, particularly nitrogen and phosphorus, is often a primary limiting factor for hydrocarbon biodegradation in natural environments. Microorganisms require these nutrients in specific ratios to carbon for cell growth and enzyme synthesis. Their scarcity can significantly slow down the degradation process. researchgate.net

Temperature : Temperature has a profound effect on both the metabolic rates of microorganisms and the physical properties of hydrocarbons. Lower temperatures can decrease microbial activity and increase the viscosity of hydrocarbons, reducing their bioavailability. globalsciencebooks.info Most hydrocarbon-degrading organisms are mesophilic, with optimal degradation rates occurring between 20°C and 40°C, though psychrophilic (cold-loving) and thermophilic (heat-loving) degraders also exist. nih.govglobalsciencebooks.info

Oxygen : Oxygen is a critical requirement for aerobic degradation pathways, serving as the terminal electron acceptor and as a reactant for oxygenase enzymes. In environments with low oxygen levels, such as waterlogged soils or sediments, aerobic degradation rates will be severely limited. researchgate.net

pH : The pH of the soil or water can influence microbial enzyme activity and the solubility of nutrients. Most known hydrocarbon-degrading bacteria and fungi prefer neutral to slightly alkaline conditions (pH 6-8).

Bioavailability : The low water solubility of long-chain hydrocarbons like this compound limits their availability to microbial cells. mdpi.com Microorganisms may overcome this by producing biosurfactants that emulsify the hydrocarbon, increasing its surface area and facilitating uptake. mdpi.com Sorption to soil particles can also reduce bioavailability. researchgate.net

| Factor | Effect on Degradation Rate | Optimal Conditions (General) |

|---|---|---|

| Nutrients (N, P) | Often a limiting factor; addition can stimulate microbial growth and degradation. | Balanced Carbon:Nitrogen:Phosphorus ratio. |

| Temperature | Affects microbial metabolism and hydrocarbon viscosity. | Varies with microbial community (e.g., 20-40°C for mesophiles). |

| Oxygen | Essential for aerobic degradation pathways. | Presence of O₂ is critical for aerobic microbes. |

| pH | Influences enzyme activity and nutrient availability. | Generally between 6.0 and 8.0. |